1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
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Description
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H20F3N5O3 and its molecular weight is 387.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research, with studies detailing methods for synthesizing triazole derivatives and characterizing their structures using techniques like IR, NMR, and X-ray crystallography. For example, Düğdü et al. (2013) synthesized 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, characterizing its structure and comparing experimental results with theoretical calculations using density functional methods, revealing insights into its molecular geometry and vibrational frequencies (Esra Düğdü et al., 2013).
Molecular Geometry and Properties
Research has also delved into the molecular properties of related compounds, including their nonlinear optical properties and molecular electrostatic potentials. Theoretical studies, such as those conducted by Düğdü et al. (2013), have predicted the nonlinear optical properties of these compounds, finding them to be greater than those of urea, and have carried out DFT calculations to understand their molecular electrostatic potentials and frontier molecular orbitals (Esra Düğdü et al., 2013).
Biological Activity
Although the specific compound is not directly linked to studies of biological activity, related research on triazole derivatives and urea compounds has investigated their potential antimicrobial, anti-lipase, and antiurease activities. For instance, Özil et al. (2015) prepared a series of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities, suggesting the potential for such compounds to exhibit significant biological activities (M. Özil et al., 2015).
Potential for Novel Therapeutic Strategies
The research into similar compounds' receptor interactions and effects on physiological processes indicates a potential for developing novel therapeutic strategies. For example, Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist, demonstrating its ability to attenuate stress-induced hyperarousal without hypnotic effects, highlighting the therapeutic potential of targeting specific receptors with synthesized compounds (P. Bonaventure et al., 2015).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3/c1-23-13(16(17,18)19)22-24(15(23)26)10-9-21-14(25)20-8-7-11-3-5-12(27-2)6-4-11/h3-6H,7-10H2,1-2H3,(H2,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNQPABUCPOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NCCC2=CC=C(C=C2)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea |
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